3-Bromo-5-(diphenylmethylene)furan-2(5H)-one 3-Bromo-5-(diphenylmethylene)furan-2(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16050681
InChI: InChI=1S/C17H11BrO2/c18-14-11-15(20-17(14)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H
SMILES:
Molecular Formula: C17H11BrO2
Molecular Weight: 327.2 g/mol

3-Bromo-5-(diphenylmethylene)furan-2(5H)-one

CAS No.:

Cat. No.: VC16050681

Molecular Formula: C17H11BrO2

Molecular Weight: 327.2 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-(diphenylmethylene)furan-2(5H)-one -

Specification

Molecular Formula C17H11BrO2
Molecular Weight 327.2 g/mol
IUPAC Name 5-benzhydrylidene-3-bromofuran-2-one
Standard InChI InChI=1S/C17H11BrO2/c18-14-11-15(20-17(14)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H
Standard InChI Key OEFNJXJOGNUEKG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=C2C=C(C(=O)O2)Br)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound’s backbone consists of a furan-2(5H)-one ring substituted at the 3-position with a bromine atom and at the 5-position with a diphenylmethylene group. X-ray crystallography of analogous brominated furanones reveals near-planar lactone rings with dihedral angles of ~88° between the furanone and aryl planes, a configuration likely conserved in this derivative . The diphenylmethylene moiety introduces steric bulk, potentially influencing reactivity in cycloaddition or cross-coupling reactions.

Table 1: Molecular Identifiers

PropertyValue
Molecular FormulaC17H11BrO2\text{C}_{17}\text{H}_{11}\text{BrO}_2
SMILESC1=CC=C(C=C1)C(=C2C=C(C(=O)O2)Br)C3=CC=CC=C3
InChIInChI=1S/C17H11BrO2/c18-14-11-15(20-17(14)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H
InChIKeyOEFNJXJOGNUEKG-UHFFFAOYSA-N

The SMILES string highlights the bromine’s position on the furanone ring and the sp²-hybridized diphenylmethylene carbon . Computational models predict significant conjugation between the lactone’s carbonyl group and the aromatic systems, which may stabilize transition states in nucleophilic substitutions.

Physicochemical Properties

Collision Cross-Section (CCS) Profiles

Ion mobility spectrometry predicts CCS values for various adducts, critical for mass spectrometry-based identification. The [M+H]+ ion exhibits a CCS of 166.0 Ų, while larger adducts like [M+Na]+ show increased cross-sections due to sodium’s coordination effects .

Table 2: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]+327.00151166.0
[M+Na]+348.98345171.3
[M+NH4]+344.02805171.2
[M-H]-324.98695171.1

These data indicate that the compound’s gas-phase conformation remains compact despite its aromatic substituents, a trait advantageous for high-resolution mass spec workflows .

Synthetic Considerations

Hypothetical Routes

While no published synthesis exists for this specific compound, analogous bromofuranones are typically prepared via:

  • Electrophilic Bromination: Treatment of 5-(diphenylmethylene)furan-2(5H)-one with Br2\text{Br}_2 in acetic acid.

  • Cross-Coupling: Suzuki-Miyaura coupling of bromofuranone precursors with diphenylboronic acids, though this risks lactone ring opening .

The absence of patent or literature records suggests untapped potential for methodological development, particularly in stereoselective bromination .

Reactivity and Functionalization

Bromine Reactivity

The C-Br bond’s polarization renders it susceptible to nucleophilic displacement. In related systems, bromide abstraction generates electrophilic intermediates for C-C bond formation, as seen in palladium-catalyzed cyanation reactions .

Lactone Ring Dynamics

The strained γ-lactone may undergo ring-opening under basic conditions to form dicarboxylate derivatives, though the diphenylmethylene group could sterically hinder such processes. Controlled hydrolysis could yield α-bromo-ketone products.

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